molecular formula C15H21NO B2739709 4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol CAS No. 46759-27-7

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol

Cat. No.: B2739709
CAS No.: 46759-27-7
M. Wt: 231.339
InChI Key: XPQQEJWDGKNROZ-UHFFFAOYSA-N
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Description

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol is an organic compound that features both an amino group and a phenyl group attached to a heptadiene backbone

Scientific Research Applications

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 1-phenyl-2-aminoethane.

    Addition Reaction: The precursor undergoes an addition reaction with a heptadiene derivative under controlled conditions.

    Hydroxylation: The intermediate product is then hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-phenyl-ethyl)-hepta-1,6-dien-3-ol: Similar structure but with a hydroxyl group at a different position.

    4-(1-Amino-2-phenyl-ethyl)-hepta-1,6-dien-5-ol: Another isomer with the hydroxyl group at a different position.

    4-(1-Amino-2-phenyl-ethyl)-hepta-1,6-dien-2-ol: Differing in the position of the hydroxyl group.

Uniqueness

The uniqueness of 4-(1-Amino-2-phenylethyl)hepta-1,6-dien-4-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1-amino-2-phenylethyl)hepta-1,6-dien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-3-10-15(17,11-4-2)14(16)12-13-8-6-5-7-9-13/h3-9,14,17H,1-2,10-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQQEJWDGKNROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C(CC1=CC=CC=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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